4-Ethynyl-n-ethyl-1,8-naphthalimide

Descripción general

Descripción

4-Ethynyl-N-ethyl-1,8-naphthalimide is a click-activated fluorescent probe . It enables imaging of cell surface and intracellular fucosylated glycoproteins and glycolipids .

Molecular Structure Analysis

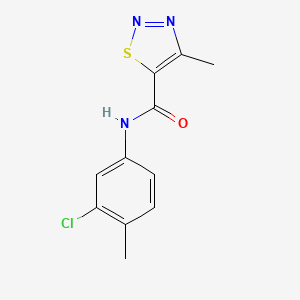

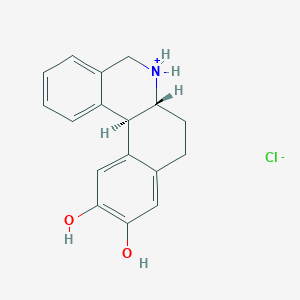

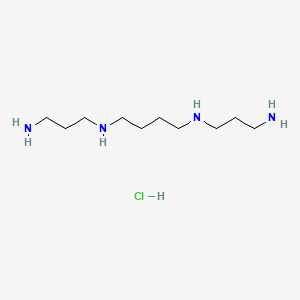

The molecular structure of 4-Ethynyl-N-ethyl-1,8-naphthalimide is represented by the formula C16H11NO2 . Its molecular weight is 249.26 .Physical And Chemical Properties Analysis

The compound has a molecular weight of 249.26 and a chemical formula of C16H11NO2 . It is soluble in DMSO up to 10 mM with gentle warming . The melting point is 178-179 °C .Aplicaciones Científicas De Investigación

Fluorescent Probing in Cellular Imaging

4-Ethynyl-n-ethyl-1,8-naphthalimide: is a click-activated fluorescent probe that is extensively used in cellular imaging . It enables the imaging of cell surface and intracellular fucosylated glycoproteins and glycolipids, which are essential for understanding cellular functions and disease mechanisms. Its application is particularly suitable for fluorescence microscopy and flow cytometry, providing researchers with tools for detailed cellular analysis.

Anion Sensing

This compound has been utilized in the development of anion sensors for the selective detection of specific anions . The unique photophysical properties of 4-Ethynyl-n-ethyl-1,8-naphthalimide allow for the generation of semi-stable radical anion species by photo-induced electron transfer, which is crucial for colorimetric reactions used in anion sensing.

Red Emission Fluorescent Dyes

Derivatives of 1,8-Naphthalimide, including 4-Ethynyl-n-ethyl-1,8-naphthalimide , have been synthesized to exhibit red emission fluorescence . These derivatives are promising for biological applications as they avoid interference from autofluorescence in living cells and have high solubility in polar solvents, making them excellent labeling reagents in biological systems.

Anticancer Research

Functionalized derivatives of 1,8-Naphthalimide have shown potential in anticancer research due to their ability to bind to DNA and exhibit anticancer activities . The stability of these compounds under physiological conditions makes them valuable for therapeutic applications and drug development.

Fluorescent Chemosensors

4-Ethynyl-n-ethyl-1,8-naphthalimide: and its derivatives have been widely used to design fluorescent chemosensors . These chemosensors can detect various molecules with high selectivity and sensitivity, providing a non-invasive approach with a rapid response and low detection limit.

Photostability in Industrial Applications

Due to their strong fluorescence and good photostability, derivatives of 1,8-Naphthalimide are used in various industrial applications such as polymer coloration, laser-active media, light-emitting diodes, electro-luminescent materials, and liquid-crystal displays .

Photoinduced Electron-Transfer Sensors

The photophysical properties of 4-Ethynyl-n-ethyl-1,8-naphthalimide make it suitable for use in photoinduced electron-transfer sensors . These sensors are important for detecting changes in the environment or the presence of specific substances through fluorescence changes.

Fluorescence Switchers and Ion Probes

This compound is also applied in the creation of fluorescence switchers and ion probes . These applications are significant in both research and practical applications, where the ability to switch fluorescence on and off or detect ions is required.

Mecanismo De Acción

Target of Action

The primary target of 4-Ethynyl-n-ethyl-1,8-naphthalimide are cell surface and intracellular fucosylated glycoproteins and glycolipids . These targets play a crucial role in various cellular processes, including cell signaling, cell adhesion, and immune response.

Mode of Action

4-Ethynyl-n-ethyl-1,8-naphthalimide is a click-activated fluorescent probe . It interacts with its targets by binding to the fucosylated glycoproteins and glycolipids present on the cell surface and within the cell. This interaction results in the emission of fluorescence, allowing for the imaging of these targets.

Pharmacokinetics

It is known that the compound is soluble in dmso , which could potentially enhance its bioavailability.

Result of Action

The primary result of the action of 4-Ethynyl-n-ethyl-1,8-naphthalimide is the fluorescent imaging of cell surface and intracellular fucosylated glycoproteins and glycolipids . This allows for the visualization of these targets, which can be crucial in research and diagnostic applications.

Action Environment

It is recommended to store the compound at -20°c , suggesting that low temperatures may be necessary for maintaining its stability.

Propiedades

IUPAC Name |

2-ethyl-6-ethynylbenzo[de]isoquinoline-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11NO2/c1-3-10-8-9-13-14-11(10)6-5-7-12(14)15(18)17(4-2)16(13)19/h1,5-9H,4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYGXEBXIFZUSPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C2=C3C(=C(C=C2)C#C)C=CC=C3C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

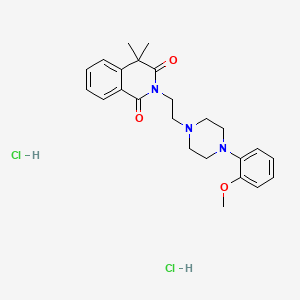

![3-[2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl]-1,5-dihydropyrimido[5,4-b]indole-2,4-dione](/img/structure/B1663671.png)

![Bis[amino(methylsulfanyl)methylidene]butanedinitrile](/img/structure/B1663686.png)